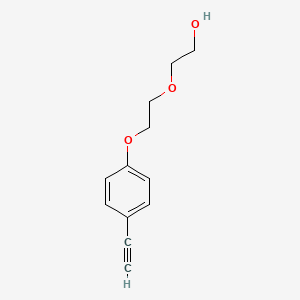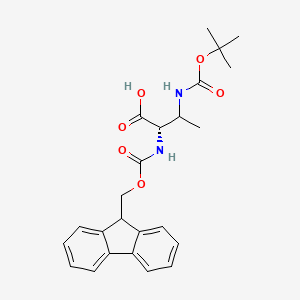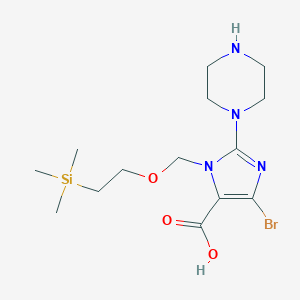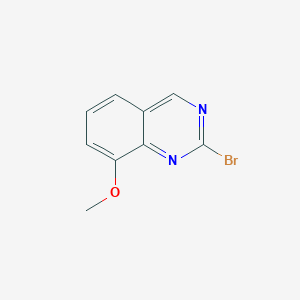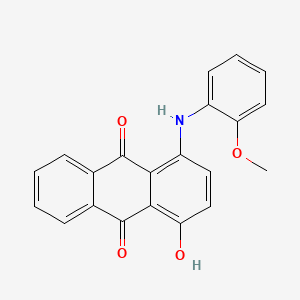
5,6-Dibromopyridine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dibromopyridine-2,3-diamine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions and two amino groups at the 2 and 3 positions on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromopyridine-2,3-diamine typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 2,3-diaminopyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the desired positions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications .
化学反応の分析
Types of Reactions
5,6-Dibromopyridine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or stannous chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with amines can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学的研究の応用
5,6-Dibromopyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Material Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 5,6-Dibromopyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and amino groups enable the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
類似化合物との比較
Similar Compounds
2,3-Diamino-5-bromopyridine: Similar in structure but with bromine at the 5 position and amino groups at the 2 and 3 positions.
2,5-Dibromopyridine: Lacks amino groups, making it less reactive in certain substitution reactions.
3,4-Diaminopyridine: Contains amino groups at different positions, leading to different reactivity and applications.
Uniqueness
5,6-Dibromopyridine-2,3-diamine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and interaction profiles. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise molecular interactions .
特性
分子式 |
C5H5Br2N3 |
|---|---|
分子量 |
266.92 g/mol |
IUPAC名 |
5,6-dibromopyridine-2,3-diamine |
InChI |
InChI=1S/C5H5Br2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) |
InChIキー |
HGRWJSBKVUZHKX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1Br)Br)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B13144388.png)
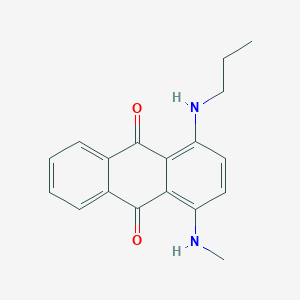
![5-Oxa-2,4,8-triazadec-2-enoic acid, 10-[3-[(2,2-difluoro-2-phenylethyl)amino]-6-methyl-2-oxo-1(2H)-pyrazinyl]-3-[[(1,1-dimethylethoxy)carbonyl]amino]-9-oxo-, 1,1-dimethylethyl ester](/img/structure/B13144404.png)
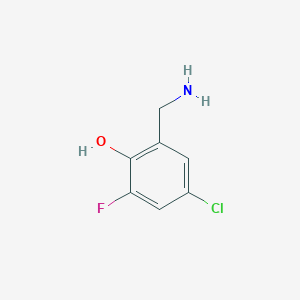
![(2S)-4-methyl-2-[(4-methyl-2-oxopentanoyl)amino]pentanoic acid](/img/structure/B13144409.png)
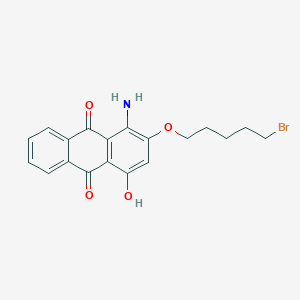
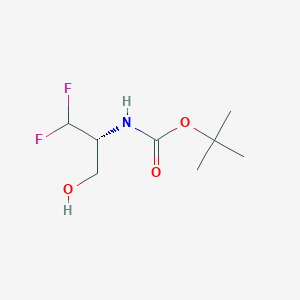
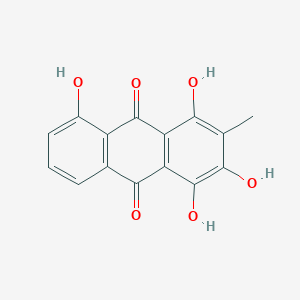
![O1-tert-butyl O7-methyl 3-[(Z)-2-(tert-butoxycarbonylamino)-3-methoxy-3-oxo-prop-1-enyl]indole-1,7-dicarboxylate](/img/structure/B13144435.png)
